molecular formula C9H20N2 B15094016 2-(1-Methylpiperidin-4-yl)propan-2-amine

2-(1-Methylpiperidin-4-yl)propan-2-amine

Cat. No.: B15094016
M. Wt: 156.27 g/mol
InChI Key: JZNWMAXEKHLJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylpiperidin-4-yl)propan-2-amine is a chemical compound with the molecular formula C9H20N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-amine typically involves the reaction of 1-methylpiperidine with appropriate alkylating agents. One common method includes the alkylation of 1-methylpiperidine with 2-bromo-2-methylpropane under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-4-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Methylpiperidin-4-yl)propan-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpiperidin-4-amine
  • 2-(1-Methylpiperidin-4-yl)ethanamine
  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

Uniqueness

2-(1-Methylpiperidin-4-yl)propan-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methyl group on the piperidine ring and the propan-2-amine side chain contribute to its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-(1-methylpiperidin-4-yl)propan-2-amine

InChI

InChI=1S/C9H20N2/c1-9(2,10)8-4-6-11(3)7-5-8/h8H,4-7,10H2,1-3H3

InChI Key

JZNWMAXEKHLJFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCN(CC1)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.